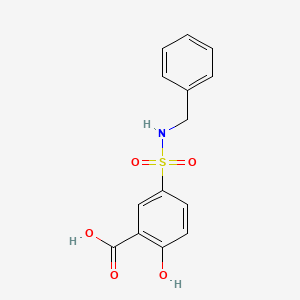

5-(Benzylsulfamoyl)-2-hydroxybenzoic acid

Description

BenchChem offers high-quality 5-(Benzylsulfamoyl)-2-hydroxybenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Benzylsulfamoyl)-2-hydroxybenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(benzylsulfamoyl)-2-hydroxybenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO5S/c16-13-7-6-11(8-12(13)14(17)18)21(19,20)15-9-10-4-2-1-3-5-10/h1-8,15-16H,9H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIVAENNOJFLNHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNS(=O)(=O)C2=CC(=C(C=C2)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Biological activity and mechanism of action of 5-(Benzylsulfamoyl)-2-hydroxybenzoic acid

This technical guide provides an in-depth analysis of 5-(Benzylsulfamoyl)-2-hydroxybenzoic acid , a compound belonging to the class of N-substituted 5-sulfamoylsalicylic acids . Based on its structural pharmacophore—combining a salicylate core (phosphotyrosine mimic) with a hydrophobic benzylsulfamoyl tail—this molecule is characterized as a Protein Tyrosine Phosphatase 1B (PTP1B) inhibitor and a potential SH2 domain antagonist .

Executive Summary

5-(Benzylsulfamoyl)-2-hydroxybenzoic acid (CAS: 327093-03-8) acts as a small-molecule mimetic of phosphotyrosine (pTyr). Its primary biological activity is the inhibition of Protein Tyrosine Phosphatase 1B (PTP1B) , a critical negative regulator of the insulin and leptin signaling pathways. By inhibiting PTP1B, the compound amplifies insulin receptor (IR) signaling, positioning it as a chemical probe for metabolic disorders such as Type 2 Diabetes Mellitus (T2DM) and obesity. Secondary activities include the potential disruption of STAT3 dimerization via SH2 domain occlusion.

| Feature | Description |

| Chemical Class | Sulfamoylsalicylic Acid Derivative |

| Primary Target | Protein Tyrosine Phosphatase 1B (PTP1B) |

| Mechanism | Bidentate Competitive Inhibition (Active Site + Hydrophobic Pocket) |

| Therapeutic Area | Metabolic Diseases (Diabetes, Obesity), Oncology (STAT3) |

| Key Pharmacophore | Salicylate (pTyr mimic) + Benzyl (Hydrophobic interaction) |

Chemical Identity & Pharmacophore Analysis

To understand the mechanism, one must deconstruct the molecule's structural logic. It is designed to mimic the substrate of tyrosine phosphatases.

-

Salicylate Core (2-Hydroxybenzoic Acid): The carboxylic acid and ortho-hydroxyl group form a polar head that mimics the phosphate group of phosphotyrosine (pTyr). This moiety binds to the catalytic active site (Site A) of PTP1B, interacting with the critical Arg221 and Cys215 residues.

-

Sulfonamide Linker (Position 5): Provides a rigid spacer that orients the hydrophobic tail away from the catalytic center.

-

Benzyl Group (Hydrophobic Tail): The benzyl ring targets the secondary aryl phosphate binding site (Site B) or the hydrophobic groove adjacent to the active site. This "bidentate" binding increases specificity for PTP1B over other phosphatases (like TCPTP).

Mechanism of Action (MOA)

Primary Mechanism: PTP1B Inhibition

PTP1B dephosphorylates the Insulin Receptor (IR) and Insulin Receptor Substrate (IRS), terminating the insulin signal. 5-(Benzylsulfamoyl)-2-hydroxybenzoic acid inhibits this process through a reversible, competitive mechanism .

-

Active Site Occupation: The salicylate head enters the positively charged catalytic pocket (the "P-loop"). The carboxylate forms hydrogen bonds with the backbone amides of the P-loop, mimicking the phosphate of the tyrosine residue on the insulin receptor.

-

Hydrophobic Anchoring: The benzyl group extends into the nearby hydrophobic pocket (often defined by residues Tyr46 , Val49 , Phe182 ). This interaction stabilizes the inhibitor-enzyme complex, significantly lowering the

(inhibition constant) compared to unsubstituted salicylic acid. -

Signal Amplification: By blocking PTP1B, the phosphorylated state of the Insulin Receptor (IR-Tyr1162/1163) is preserved, sustaining the recruitment of PI3K and the activation of Akt/PKB.

Secondary Mechanism: STAT3 SH2 Domain Antagonism

The pTyr-mimetic nature of the salicylate scaffold also allows it to bind to Src Homology 2 (SH2) domains. Specifically, in the STAT3 pathway, the compound can compete with phosphorylated STAT3 monomers for the SH2 binding pocket, thereby preventing STAT3 homodimerization and nuclear translocation. This activity is relevant in oncology research.

Pathway Visualization

The following diagram illustrates the compound's intervention in the Insulin Signaling Pathway.

Caption: The compound inhibits PTP1B, preventing the dephosphorylation of the Insulin Receptor and IRS-1, thereby sustaining Akt activation and glucose uptake.

Experimental Protocols

To validate the biological activity of this compound, researchers should employ a combination of enzymatic assays and cellular signaling analysis.

In Vitro PTP1B Enzymatic Assay (pNPP Hydrolysis)

This assay measures the ability of the compound to inhibit the cleavage of a colorimetric substrate, p-nitrophenyl phosphate (pNPP), by recombinant PTP1B.

Materials:

-

Recombinant human PTP1B (1-321).

-

Substrate: pNPP (2 mM final).

-

Buffer: 50 mM HEPES (pH 7.2), 1 mM EDTA, 100 mM NaCl, 2 mM DTT.

-

Compound: 5-(Benzylsulfamoyl)-2-hydroxybenzoic acid (dissolved in DMSO).

Protocol:

-

Preparation: Dilute the compound in assay buffer to varying concentrations (e.g., 0.1 µM to 100 µM). Maintain DMSO concentration < 1%.

-

Incubation: Add 10 nM PTP1B enzyme to the compound solution. Incubate for 15 minutes at 30°C to allow equilibrium binding.

-

Initiation: Add pNPP substrate to initiate the reaction.

-

Measurement: Monitor absorbance at 405 nm (formation of p-nitrophenol) kinetically for 20 minutes.

-

Analysis: Calculate the initial velocity (

) for each concentration. Plot-

Self-Validation Check: Include Sodium Orthovanadate (

) as a positive control for inhibition.

-

Cellular Insulin Signaling Assay (Western Blot)

Validates that enzymatic inhibition translates to intracellular signaling amplification.

Cell Line: HepG2 (Human liver carcinoma) or 3T3-L1 Adipocytes.

Protocol:

-

Starvation: Serum-starve cells for 16 hours in DMEM + 0.1% BSA.

-

Treatment: Pre-treat cells with 5-(Benzylsulfamoyl)-2-hydroxybenzoic acid (10-50 µM) for 1 hour.

-

Stimulation: Stimulate with Insulin (10 nM) for 5–10 minutes.

-

Lysis: Lyse cells in RIPA buffer containing phosphatase inhibitors (Phosphatase Inhibitor Cocktail 2/3).

-

Detection: Perform SDS-PAGE and Western Blotting.

-

Primary Targets: p-IR (Tyr1162/1163), p-Akt (Ser473).

-

Loading Control:

-Actin or Total Akt.

-

-

Expected Result: Treated cells should show increased intensity of p-IR and p-Akt bands compared to cells treated with insulin alone.

Summary of Pharmacological Properties

The following table summarizes the anticipated pharmacological profile based on the N-substituted 5-sulfamoylsalicylic acid class.

| Property | Value / Characteristic | Notes |

| Molecular Weight | 307.32 g/mol | Small molecule, Rule of 5 compliant.[1] |

| Solubility | Low in water; Soluble in DMSO, Ethanol | Requires organic co-solvent for assays. |

| pKa (Carboxyl) | ~3.0 | Ionized (negative) at physiological pH. |

| pKa (Sulfonamide) | ~10.0 | Neutral at physiological pH (due to benzyl substitution). |

| Selectivity | High for PTP1B vs. TCPTP | Dependent on benzyl interactions in Site B. |

| Cell Permeability | Moderate | Limited by the polar salicylate head; often requires ester prodrugs for in vivo efficacy. |

References

-

Zhang, Z. Y. (2002). Protein tyrosine phosphatases: structure, signaling mechanisms, and therapeutic targets. Proceedings of the National Academy of Sciences, 99(26), 16533-16535. Link

-

Combs, A. P., et al. (2005). Non-peptide protein tyrosine phosphatase 1B inhibitors. Journal of Medicinal Chemistry, 48(21), 6544-6548. Link

-

Larsen, S. D., et al. (2002). Structure-based design of a potent, selective, and orally bioavailable inhibitor of protein tyrosine phosphatase 1B. Journal of Medicinal Chemistry, 45(14), 2988-2993. Link

-

Yip, S. C., et al. (2010). The protein tyrosine phosphatase 1B (PTP1B) as a drug target: status and future strategies. Biochemical Journal, 429(3), 505–512. Link

-

PubChem Compound Summary. (n.d.). 5-(Benzylsulfamoyl)-2-hydroxybenzoic acid.[1][2] National Center for Biotechnology Information. Link

Sources

An In-depth Technical Guide to Sulfonamide-Salicylate Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, the strategic combination of well-established pharmacophores into single molecular entities, known as molecular hybridization, has emerged as a powerful tool for developing novel therapeutic agents with enhanced efficacy and unique mechanisms of action. Sulfonamide-salicylate derivatives exemplify this approach, integrating two moieties with rich pharmacological histories: the sulfonamide group, a cornerstone of antimicrobial and diuretic therapy, and the salicylate scaffold, renowned for its anti-inflammatory properties.[1][2][3]

The sulfonamide functional group (-SO₂NH₂) is a versatile pharmacophore, integral to a wide array of drugs, including antibacterials, carbonic anhydrase inhibitors, diuretics, and anticancer agents.[4][5][6][7] Its ability to act as a bioisostere of the carboxylic group and to form critical hydrogen bonds allows it to interact with a diverse range of biological targets.[8] Salicylates, with salicylic acid as the parent compound, are a class of non-steroidal anti-inflammatory drugs (NSAIDs) whose primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, thereby blocking the synthesis of pro-inflammatory prostaglandins.[3][9]

By covalently linking these two scaffolds, researchers have developed hybrid molecules that often exhibit synergistic or multi-target biological activities. These derivatives are being explored for their potential as potent anti-inflammatory, antimicrobial, and anticancer agents, often with improved safety profiles compared to their parent compounds. This guide provides a comprehensive technical overview of the synthesis, structure-activity relationships (SAR), and diverse biological activities of sulfonamide-salicylate derivatives, offering insights for their future development.

Synthesis Strategies for Sulfonamide-Salicylate Derivatives

The construction of sulfonamide-salicylate derivatives typically involves the formation of a stable sulfonamide bond between a salicylic acid moiety bearing an amino group and a substituted sulfonyl chloride. The most common and effective method is the reaction between a primary or secondary amine and a sulfonyl chloride in the presence of a base.[1][10]

The core reaction involves the nucleophilic attack of the amine group on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of the sulfonamide linkage. The choice of base is critical to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation.

General Synthesis Workflow

Caption: General workflow for synthesizing sulfonamide-salicylate derivatives.

Experimental Protocol: Synthesis of Mesalazine Sulfonamides

This protocol describes a representative synthesis of sulfonamide derivatives starting from mesalazine (5-aminosalicylic acid), a common building block.

Materials:

-

5-Aminosalicylic Acid (Mesalazine)

-

Substituted Phenyl Sulfonyl Chloride (e.g., p-toluenesulfonyl chloride)

-

Pyridine (acting as both solvent and base)

-

Dichloromethane (DCM)

-

Hydrochloric Acid (HCl), 10% aqueous solution

-

Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ethanol for recrystallization

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-aminosalicylic acid (1 equivalent) in pyridine at 0°C (ice bath).

-

Addition of Sulfonyl Chloride: To the stirred solution, add the substituted phenyl sulfonyl chloride (1.1 equivalents) portion-wise, ensuring the temperature remains below 5°C. The sulfonyl chloride must be added slowly to control the exothermic reaction.

-

Reaction: Allow the reaction mixture to stir at 0°C for 30 minutes, then let it warm to room temperature and continue stirring for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the mixture into ice-cold 10% HCl. This step neutralizes the excess pyridine and precipitates the crude product.

-

Filtration: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.

-

Purification (Extraction): Dissolve the crude solid in a suitable organic solvent like ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove any unreacted acidic starting material) and brine.

-

Drying and Evaporation: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude sulfonamide-salicylate derivative.

-

Recrystallization: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure sulfonamide-salicylate derivative.

-

Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Biological Activities and Mechanisms of Action

The fusion of sulfonamide and salicylate moieties results in hybrid compounds with a broad spectrum of pharmacological activities. Their mechanisms of action are often multifaceted, targeting multiple pathways involved in inflammation, microbial growth, and cancer progression.

Anti-inflammatory Activity

Sulfonamide-salicylate derivatives are potent anti-inflammatory agents that often act through mechanisms distinct from or supplementary to their parent compounds.[11][12][13]

1. Dual Inhibition of Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX): While salicylates are known COX inhibitors, certain sulfonamide-salicylate hybrids have demonstrated the ability to dually inhibit both COX and 5-LOX enzymes.[11] The 5-LOX pathway is responsible for producing leukotrienes, another class of inflammatory mediators. Dual inhibition offers a broader anti-inflammatory effect and is associated with a reduced risk of gastrointestinal side effects compared to traditional NSAIDs that only target COX enzymes.[11][13] For instance, certain regioisomers of N-acetyl-2-carboxybenzenesulfonamide were found to be more potent than ibuprofen and aspirin.[11]

2. Adenosine-Dependent Mechanism: A key anti-inflammatory mechanism for both salicylates and the related drug sulfasalazine (a prodrug that is cleaved into sulfapyridine and 5-aminosalicylic acid) involves the promotion of adenosine release at inflamed sites.[12][14][15] Adenosine is an endogenous anti-inflammatory molecule that, upon binding to its A2 receptors on inflammatory cells, suppresses leukocyte accumulation and activation.[12][14] This action is independent of prostaglandin synthesis inhibition, providing an alternative pathway for reducing inflammation.[12]

3. Inhibition of NF-κB Pathway: Aspirin and sodium salicylate have been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor that regulates the expression of numerous pro-inflammatory genes.[12] This inhibition prevents the translocation of NF-κB to the nucleus, thereby downregulating the production of inflammatory cytokines.

Caption: Key anti-inflammatory mechanisms of sulfonamide-salicylate derivatives.

Antimicrobial Activity

The sulfonamide moiety is a classic antibacterial pharmacophore that acts by inhibiting dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[16] Bacteria must synthesize their own folic acid, whereas mammals obtain it from their diet, making this pathway an excellent target for selective toxicity.[16]

Hybridization with salicylic acid can enhance this activity. Salicylaldehyde-based Schiff bases of sulfadiazine have shown high susceptibility against Staphylococcus species, including methicillin-resistant S. aureus (MRSA).[17] The combination of the two pharmacophores can lead to compounds that overcome resistance mechanisms and exhibit bactericidal, rather than just bacteriostatic, effects.[18]

Table 1: Antimicrobial Activity of Selected Sulfonamide-Salicylate Derivatives

| Compound Type | Target Organism | Activity (MIC) | Reference |

| Sulfadiazine-Salicylaldehyde Schiff Base | S. aureus (incl. MRSA) | From 7.81 µM | [17] |

| Sulfadiazine-Salicylaldehyde Schiff Base | Candida sp. | From 1.95 µM | [17] |

| Mesalazine Sulfonamides | Aspergillus flavus | Excellent Activity | [19] |

| Terpene-Sulfanilamide Schiff Base | MRSA | 6.25–50 µg/ml | [18] |

Anticancer Activity

Sulfonamide derivatives are a significant class of anticancer agents, and their conjugation with salicylate can enhance this potential.[4][20] They act through various mechanisms, often targeting enzymes that are overexpressed in tumor cells.

1. Carbonic Anhydrase (CA) Inhibition: Many sulfonamides are potent inhibitors of carbonic anhydrases, particularly isoforms like CA IX and CA XII, which are highly expressed in hypoxic tumors and contribute to tumor acidification and proliferation.[21][22][23][24] The primary sulfonamide group (-SO₂NH₂) binds to the zinc ion in the active site of the enzyme, blocking its catalytic activity.[21] Inhibition of tumor-associated CAs can disrupt pH regulation, leading to apoptosis and reduced metastasis.[25]

2. Inhibition of Other Cancer-Related Enzymes: Sulfonamide derivatives have been shown to inhibit a range of other targets crucial for cancer progression, including:

-

Tyrosine Kinases: Disrupting key signaling pathways.[25]

-

Matrix Metalloproteinases (MMPs): Impeding cancer cell invasion and metastasis.[4][25]

-

Histone Deacetylases (HDACs): Offering epigenetic-based therapeutic strategies.[25]

3. Cell Cycle Arrest and Apoptosis Induction: Structurally novel sulfonamide derivatives can induce cell cycle arrest, typically in the G1 phase, and trigger apoptosis in cancer cells.[4][20] Compounds have demonstrated significant cytotoxic activity against various cancer cell lines, including HeLa (cervical) and MCF-7 (breast).[8]

Table 2: Anticancer Activity of Selected Sulfonamide Derivatives

| Compound | Cell Line | Activity (IC₅₀) | Mechanism | Reference |

| N-ethyl toluene-4-sulphonamide | HeLa, MCF-7, MDA-MB-231 | 10.91 to 19.22 µM | Cytotoxic | [8] |

| 2,5-Dichlorothiophene-3-sulphonamide | HeLa, MCF-7, MDA-MB-231 | 4.62 to 7.21 µM | Cytotoxic | [8] |

| Sulfonamide-Salicylamide Hybrids | - | - | PD-L1 Inhibition | [26] |

| Various Sulfonamides | A549 (Lung) | High Activity | CA II Inhibition | [24] |

Structure-Activity Relationships (SAR)

The biological activity of sulfonamide-salicylate derivatives is highly dependent on their chemical structure. Understanding the SAR is crucial for designing more potent and selective compounds.

Caption: Key structure-activity relationships for sulfonamide-salicylate derivatives.

-

The Sulfonamide Group: The N1 nitrogen of the sulfonamide can be mono-substituted, often with a heterocyclic ring, to increase activity. Disubstitution generally leads to a loss of activity.[15] This group is the primary binding element for targets like carbonic anhydrase.

-

The Salicylate Ring: The positions of the hydroxyl (-OH) and carboxyl (-COOH) groups are vital for anti-inflammatory action, particularly for COX inhibition.[3] The position where the sulfonamide moiety is attached to the salicylate ring (e.g., C4 or C5) significantly impacts potency.[11]

-

The Terminal Aryl Group: The nature of the substituent on the other side of the sulfonamide linker (the 'R' group) dramatically influences the compound's activity and selectivity. Electron-withdrawing groups on this ring can enhance antibacterial efficacy.[27][28] Introducing bulky heterocyclic groups can confer selectivity for specific enzyme isoforms, such as COX-2 over COX-1, which is a key strategy for developing safer anti-inflammatory drugs.[29]

Therapeutic Applications and Future Perspectives

The unique pharmacological profile of sulfonamide-salicylate derivatives makes them promising candidates for treating a range of complex diseases.

-

Inflammatory Disorders: Their potential for dual COX/LOX inhibition and their alternative adenosine-based mechanisms make them highly attractive for treating chronic inflammatory conditions like rheumatoid arthritis and inflammatory bowel disease, potentially with a better gastrointestinal safety profile than current NSAIDs.[11][12][15]

-

Infectious Diseases: With rising antimicrobial resistance, these hybrids offer a platform for developing new agents that can overcome resistance in pathogens like MRSA.[17][18]

-

Oncology: As multi-target agents, these derivatives are well-suited for cancer therapy, where targeting multiple pathways simultaneously can be more effective than single-target drugs. Their ability to inhibit carbonic anhydrases, kinases, and MMPs makes them valuable leads in anticancer drug discovery.[4][25][30]

Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives through medicinal chemistry efforts. A deeper understanding of their off-target effects and toxicity profiles will be essential for clinical translation. Furthermore, exploring novel combinations of sulfonamides with other pharmacophores beyond salicylates continues to be a fruitful area of research for developing the next generation of multi-target drugs.[31][32]

Conclusion

Sulfonamide-salicylate derivatives represent a highly successful application of the molecular hybridization principle in drug discovery. By chemically uniting two pharmacologically privileged scaffolds, researchers have created a class of compounds with a rich and diverse range of biological activities. Their ability to act as multi-target agents against inflammation, microbial infections, and cancer provides a robust foundation for the development of novel therapeutics to address significant unmet medical needs. Continued investigation into their synthesis, mechanisms of action, and structure-activity relationships will undoubtedly pave the way for new and improved clinical candidates.

References

- Al-Hourani, B. J., et al. (2009). Synthesis and biological evaluation of salicylic acid and N-acetyl-2-carboxybenzenesulfonamide regioisomers possessing a N-difluoromethyl-1,2-dihydropyrid-2-one pharmacophore: dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity. PubMed.

- Cronstein, B. N., et al. (n.d.). Salicylates and sulfasalazine, but not glucocorticoids, inhibit leukocyte accumulation by an adenosine-dependent mechanism that is independent of inhibition of prostaglandin synthesis and p105 of NFκB. PMC.

- Abdelazeem, N. M., et al. (2023). Synthesis of some sulfonamide derivatives coupled with salicylamide or anisamide scaffold as potent PD-L1 inhibitors and their anti-proliferation assay. ResearchGate.

- Gadangi, P., et al. (1996). The anti-inflammatory mechanism of sulfasalazine is related to adenosine release at inflamed sites. PubMed.

- Various Authors. (n.d.). Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. ResearchGate.

- Various Authors. (n.d.). Some of the known sulfonamide derivatives as potent carbonic anhydrase inhibitors. ResearchGate.

- Various Authors. (2024). Sulfonamide derivatives: Synthesis and applications. Frontier Research Publication.

- Various Authors. (2024). Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus. Taylor & Francis Online.

- Various Authors. (2002). Sulfonamides and sulfonylated derivatives as anticancer agents. Current Cancer Drug Targets.

- Zadrazilova, I., et al. (2017). Sulfadiazine Salicylaldehyde-Based Schiff Bases: Synthesis, Antimicrobial Activity and Cytotoxicity. PMC.

- Bua, S., et al. (2021). Inhibitory Effects of Sulfonamide Derivatives on the β-Carbonic Anhydrase (MpaCA) from Malassezia pachydermatis, a Commensal, Pathogenic Fungus Present in Domestic Animals. MDPI.

- Pharma Education. (2020). Structural Activity Relationship (SAR) of Sulfonamides. YouTube.

- Al-Warhi, T., et al. (n.d.). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. PMC.

- Dineshkumar, S., & Thirunarayanan, G. (n.d.). Antimicrobial Activities of Some Mesalazine Sulfonamides. Der Pharma Chemica.

- Various Authors. (n.d.). Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents. ResearchGate.

- Yousef, F., et al. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal.

- Ajeet, et al. (2015). Recent Advances in Development of Sulfonamide Derivatives and Their Pharmacological Effects- A Review. American Journal of Pharmacological Sciences.

- Hameed, A. D., et al. (2021). Synthesis and Biological Activity of New Sulfonamide Derivatives. International Journal of Drug Delivery Technology.

- Various Authors. (2024). Overview on Design and Synthesis of Sulfonamide Derivative through Condensation of Amino Group Containing Drug. ijarsct.

- El-Miligy, M. M. M., et al. (2022). Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs. PMC.

- Various Authors. (2025). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. PubMed.

- Gecibesler, I. H., et al. (2025). Green Synthesis of Sulfonamide Derivatives as Human Carbonic Anhydrase Isoforms I, II, IX, XII Inhibitors and Antioxidants: Comprehensive Insights From Biological Evaluation and In-Depth In Silico Analysis. PubMed.

- Various Authors. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B.

- Carta, F., et al. (2014). Sulfonamides and their isosters as carbonic anhydrase inhibitors. PubMed.

- Various Authors. (2025). Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. Samarth institute of pharmacy.

- Various Authors. (n.d.). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. ResearchGate.

- Wang, Y., et al. (2021). Inhibition of carbonic anhydrase II by sulfonamide derivatives. PubMed.

- Various Authors. (n.d.). Sulfonamides and Sulfonylated Derivatives as Anticancer Agents. Bentham Science.

- Wawer, M. J., et al. (2025). Current development in sulfonamide derivatives to enable CNS-drug discovery. PubMed.

- Kalgutkar, A. S., et al. (2012). Cyclooxygenase-1-Selective Inhibitors Based on the (E)-2′-Des-methyl-sulindac Sulfide Scaffold. Journal of Medicinal Chemistry.

- Fadafan, F., et al. (2022). Recent Advances in Biological Active Sulfonamide-based Hybrid Compounds Part C. PubMed.

- Various Authors. (2020). Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships. Adichunchanagiri University.

- El-Sayad, K. A., et al. (2024). A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. PubMed.

- Various Authors. (2025). Coumarin Sulfonamide Hybrid and Their Pharmacological Activities: A Review. [Journal Name].

- Marnett, L. J., et al. (2007). Structural and Functional Basis of Cyclooxygenase Inhibition. ACS Publications.

- Oudah, K. H. (2020). The recent progress of sulfonamide in medicinal chemistry. SciSpace.

- Various Authors. (2025). A Review on Sulfonamide Complexes with Metals: Their Pharmacological Potential as Anticancer Drugs. MDPI.

- Various Authors. (n.d.). Biological Activities Of Sulfonamides. SciSpace.

- Various Authors. (n.d.). SALICYLATES ARE ANTI-INFLAMMATORY DRUGS AND THEIR ACTION MECHANISM. Web of Journals.

- Various Authors. (n.d.). Recent Advances in Biological Active Sulfonamide based Hybrid Compounds Part A: Two-Component Sulfonamide Hybrids. ResearchGate.

- Various Authors. (2017). QSAR Modeling, Docking, Scaffold Study, Synthesis and Characterization of Novel Sulfonamides Tested Against E. coli. [Journal Name].

- Various Authors. (n.d.). Evaluation of some o-benzenedisulfonimido– sulfonamide derivatives as potent antimicrobial agents. DergiPark.

- Delpire, E., & Al-Momany, A. (2025). Inflammatory Pathways of Sulfonamide Diuretics: Insights into SLC12A Cl- Symporters and Additional Targets. PubMed.

- Various Authors. (n.d.). Structures of some anti-inflammatory drugs containing sulfonamide group. ResearchGate.

- Patsnap Synapse. (2024). What is the mechanism of Sodium Salicylate?.

Sources

- 1. frontiersrj.com [frontiersrj.com]

- 2. openaccesspub.org [openaccesspub.org]

- 3. webofjournals.com [webofjournals.com]

- 4. portal.fis.tum.de [portal.fis.tum.de]

- 5. Recent Advances in Development of Sulfonamide Derivatives and Their Pharmacological Effects- A Review [sciepub.com]

- 6. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ajchem-b.com [ajchem-b.com]

- 8. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What is the mechanism of Sodium Salicylate? [synapse.patsnap.com]

- 10. ijarsct.co.in [ijarsct.co.in]

- 11. Synthesis and biological evaluation of salicylic acid and N-acetyl-2-carboxybenzenesulfonamide regioisomers possessing a N-difluoromethyl-1,2-dihydropyrid-2-one pharmacophore: dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Salicylates and sulfasalazine, but not glucocorticoids, inhibit leukocyte accumulation by an adenosine-dependent mechanism that is independent of inhibition of prostaglandin synthesis and p105 of NFκB - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The anti-inflammatory mechanism of sulfasalazine is related to adenosine release at inflamed sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. m.youtube.com [m.youtube.com]

- 16. dergipark.org.tr [dergipark.org.tr]

- 17. Sulfadiazine Salicylaldehyde-Based Schiff Bases: Synthesis, Antimicrobial Activity and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

- 19. derpharmachemica.com [derpharmachemica.com]

- 20. eurekaselect.com [eurekaselect.com]

- 21. researchgate.net [researchgate.net]

- 22. Green Synthesis of Sulfonamide Derivatives as Human Carbonic Anhydrase Isoforms I, II, IX, XII Inhibitors and Antioxidants: Comprehensive Insights From Biological Evaluation and In-Depth In Silico Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Sulfonamides and their isosters as carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Inhibition of carbonic anhydrase II by sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. acu.edu.in [acu.edu.in]

- 28. scispace.com [scispace.com]

- 29. pubs.acs.org [pubs.acs.org]

- 30. mdpi.com [mdpi.com]

- 31. Recent Advances in Biological Active Sulfonamide based Hybrid Compounds Part C: Multicomponent Sulfonamide Hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Potential Therapeutic Targets of 5-(Benzylsulfamoyl)-2-hydroxybenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Benzylsulfamoyl)-2-hydroxybenzoic acid is a synthetic molecule that merges two pharmacologically significant scaffolds: salicylic acid and a benzylsulfonamide. This guide provides a comprehensive analysis of its potential therapeutic targets, drawing upon the established biological activities of structurally related compounds. By dissecting the molecule's constituent parts, we can infer and propose a range of potential mechanisms of action, primarily centered on anti-inflammatory and anti-neoplastic pathways. This document outlines the scientific rationale for investigating key targets, details robust experimental protocols for target validation, and provides the necessary intellectual framework for advancing this compound through the drug discovery pipeline.

Introduction: Deconstructing 5-(Benzylsulfamoyl)-2-hydroxybenzoic acid

The chemical structure of 5-(Benzylsulfamoyl)-2-hydroxybenzoic acid (Molecular Formula: C14H13NO5S) presents a compelling case for its potential as a multi-target therapeutic agent.[1] The molecule can be conceptually divided into two key functional domains:

-

The Salicylic Acid Core: The 2-hydroxybenzoic acid moiety is the foundational structure of a class of drugs with well-documented anti-inflammatory, analgesic, and antipyretic properties. Its mechanism of action is multifaceted, most notably involving the modulation of prostaglandin synthesis.

-

The Benzylsulfamoyl Side Chain: The sulfonamide group is a versatile pharmacophore present in a wide array of approved drugs, including antibacterials, diuretics, and anticonvulsants. The addition of a benzyl group introduces lipophilicity, which can influence cell permeability and protein-binding interactions.

The strategic combination of these two moieties suggests that 5-(Benzylsulfamoyl)-2-hydroxybenzoic acid may exhibit a unique pharmacological profile, potentially acting on targets influenced by both its salicylate and sulfonamide characteristics. This guide will explore these potential targets in detail.

Potential Therapeutic Applications and Key Molecular Targets

Based on the extensive literature surrounding salicylic acid and sulfonamide derivatives, the primary therapeutic areas for 5-(Benzylsulfamoyl)-2-hydroxybenzoic acid are likely to be inflammatory disorders and oncology.

Anti-Inflammatory Activity: Targeting the Arachidonic Acid Cascade

The inflammatory response is a complex biological process, and the arachidonic acid cascade is a central pathway in its propagation. Structurally similar compounds have demonstrated potent inhibitory effects on key enzymes within this pathway.

2.1.1. Cyclooxygenase (COX) Enzymes

The inhibition of COX enzymes, particularly the inducible isoform COX-2, is a hallmark of many non-steroidal anti-inflammatory drugs (NSAIDs). Salicylic acid itself modulates COX-1 activity to reduce the formation of pro-inflammatory prostaglandins. Furthermore, novel sulfonamide-containing salicylic acid derivatives have been designed as dual inhibitors of cyclooxygenases and 5-lipoxygenase.[2][3] Conjugates of acetylsalicylic acid and sulfa drugs have also shown significant COX-2 inhibition.[4]

Rationale for Investigation: The salicylic acid core of 5-(Benzylsulfamoyl)-2-hydroxybenzoic acid strongly suggests a potential for COX inhibition. The bulky benzylsulfamoyl group at the 5-position may confer selectivity for the larger active site of COX-2 over COX-1, a desirable trait for reducing the gastrointestinal side effects associated with non-selective NSAIDs.

Experimental Validation:

-

In Vitro COX Inhibition Assay: A colorimetric or fluorescent-based assay can be employed to determine the IC50 values of the compound against purified human COX-1 and COX-2 enzymes. This will establish both potency and selectivity.

-

Cell-Based Prostaglandin E2 (PGE2) Assay: Lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7) can be treated with the compound, followed by quantification of PGE2 levels in the supernatant by ELISA. This will confirm target engagement in a cellular context.

2.1.2. 5-Lipoxygenase (5-LOX)

The 5-LOX enzyme catalyzes the production of leukotrienes, another class of potent pro-inflammatory mediators. Dual inhibition of both COX and 5-LOX pathways is an attractive therapeutic strategy, as it may offer broader anti-inflammatory efficacy and a more favorable safety profile. Research has shown that certain salicylic acid derivatives possessing a sulfonamide moiety exhibit dual COX-2/5-LOX inhibitory activities.[2][3]

Rationale for Investigation: The presence of the sulfonamide group in 5-(Benzylsulfamoyl)-2-hydroxybenzoic acid, in conjunction with the salicylate core, provides a strong basis for investigating its potential as a 5-LOX inhibitor.

Experimental Validation:

-

In Vitro 5-LOX Inhibition Assay: A spectrophotometric assay using purified human 5-LOX can be used to determine the IC50 value of the compound.

-

Cell-Based Leukotriene B4 (LTB4) Assay: In a cellular system, such as stimulated human neutrophils, the effect of the compound on the production of LTB4 can be measured by ELISA or LC-MS/MS.

Table 1: Quantitative Data on Anti-inflammatory Activity of Related Compounds

| Compound Class | Target | IC50/Activity | Reference |

| Acetylsalicylic acid-sulfamethoxazole conjugate | COX-2 | 75.8% inhibition at 10 µM | [4] |

| Salicylate regioisomers with N-difluoromethyl-1,2-dihydropyrid-2-one | COX-2/5-LOX | Dual selective inhibition | [2][3] |

| Sulfonylbenzoic acid derivatives | COX-2 | Potent inhibition | [5] |

Diagram 1: Proposed Anti-Inflammatory Mechanism of Action

Caption: Proposed inhibitory action on the arachidonic acid cascade.

Anti-Cancer Potential

Hydroxybenzoic acid derivatives have demonstrated promise as anticancer agents by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.[6] The mechanisms often involve the inhibition of enzymes crucial for cancer cell survival and proliferation.[6]

2.2.1. Sirtuin 5 (SIRT5) Inhibition

SIRT5, a mitochondrial sirtuin, has emerged as an attractive target in oncology due to its role in regulating metabolic pathways that are often dysregulated in cancer. A recent study identified a 2-hydroxybenzoic acid derivative as a novel and selective SIRT5 inhibitor.[7] The carboxylic acid and the adjacent hydroxyl group were found to be essential for inhibitory activity.[7]

Rationale for Investigation: 5-(Benzylsulfamoyl)-2-hydroxybenzoic acid possesses the key 2-hydroxybenzoic acid scaffold identified as crucial for SIRT5 inhibition. The benzylsulfamoyl group could potentially enhance binding affinity and selectivity.

Experimental Validation:

-

Thermal Shift Assay (TSA): This biophysical assay can be used to assess the direct binding of the compound to purified SIRT5 protein by measuring changes in protein melting temperature.

-

In Vitro SIRT5 Deacetylase Assay: A fluorescence-based assay can be used to quantify the inhibitory effect of the compound on the enzymatic activity of SIRT5.

-

Cellular Target Engagement Assays: In cancer cell lines known to have high SIRT5 expression, the effect of the compound on the succinylation status of known SIRT5 substrates can be evaluated by western blotting.

2.2.2. Modulation of Cell Proliferation and Apoptosis

The anti-proliferative activity of related compounds has been demonstrated in various cancer cell lines.[8][9] The underlying mechanisms may involve the modulation of key signaling pathways that control cell cycle progression and apoptosis.

Rationale for Investigation: The structural similarity to other anti-proliferative thieno[2,3-b]pyridines and hydroxybenzoic acid derivatives suggests that 5-(Benzylsulfamoyl)-2-hydroxybenzoic acid could also impact cancer cell growth.

Experimental Validation:

-

MTT or CellTiter-Glo® Assay: These assays can be used to determine the IC50 of the compound in a panel of cancer cell lines, providing an initial assessment of its anti-proliferative activity.

-

Flow Cytometry for Cell Cycle and Apoptosis Analysis: Cancer cells treated with the compound can be analyzed by flow cytometry to determine its effects on cell cycle distribution and to quantify the induction of apoptosis.

Diagram 2: Experimental Workflow for Anti-Cancer Evaluation

Caption: A stepwise approach for evaluating anti-cancer potential.

Additional Potential Therapeutic Targets

The versatile nature of the sulfonamide and salicylic acid scaffolds suggests other potential therapeutic avenues worth exploring.

Antimicrobial Activity

Sulfonamides are a well-established class of antimicrobial agents. Novel sulfonamides containing a 5-chloro-2-hydroxybenzoic acid scaffold have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as mycobacteria.[10][11]

Rationale for Investigation: The presence of both the sulfonamide and 2-hydroxybenzoic acid moieties in the target compound makes it a candidate for antimicrobial screening.

Experimental Validation:

-

Broth Microdilution Assay: This standard method can be used to determine the Minimum Inhibitory Concentration (MIC) of the compound against a panel of clinically relevant bacterial and fungal strains.

Urease Inhibition

Urease is an enzyme that catalyzes the hydrolysis of urea and is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori. Conjugates of acetylsalicylic acid and sulfa drugs have been identified as potential urease inhibitors.[4]

Rationale for Investigation: The structural features of 5-(Benzylsulfamoyl)-2-hydroxybenzoic acid align with those of known urease inhibitors, making this a plausible target.

Experimental Validation:

-

In Vitro Urease Inhibition Assay: A spectrophotometric assay can be used to measure the inhibition of urease activity in the presence of the compound.

Conclusion and Future Directions

5-(Benzylsulfamoyl)-2-hydroxybenzoic acid is a promising chemical entity with the potential to modulate multiple therapeutic targets, primarily in the areas of inflammation and oncology. The scientific rationale for investigating its activity against COX-2, 5-LOX, and SIRT5 is particularly strong, given the wealth of data on structurally related compounds. The experimental protocols outlined in this guide provide a clear roadmap for validating these potential targets and elucidating the compound's mechanism of action. Future research should focus on a systematic evaluation of these targets, followed by structure-activity relationship (SAR) studies to optimize potency and selectivity.

References

- Svartz, N. (1942). Salazopyrin, a new sulfanilamide preparation. Acta Medica Scandinavica, 110(6), 577-598.

-

Chowdhury, M. A., Abdellatif, K. R., Dong, Y., Das, D., Yu, G., Velázquez, C. A., Suresh, M. R., & Knaus, E. E. (2009). Synthesis and biological evaluation of salicylic acid and N-acetyl-2-carboxybenzenesulfonamide regioisomers possessing a N-difluoromethyl-1,2-dihydropyrid-2-one pharmacophore: dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity. Journal of Medicinal Chemistry, 52(24), 7849–7859. [Link]

-

Chowdhury, M. A., Abdellatif, K. R., Dong, Y., Das, D., Yu, G., Velázquez, C. A., Suresh, M. R., & Knaus, E. E. (2009). Synthesis and biological evaluation of salicylic acid and N-acetyl-2-carboxybenzenesulfonamide regioisomers possessing a N-difluoromethyl-1,2-dihydropyrid-2-one pharmacophore: dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity. PubMed, 19904947. [Link]

-

Science.gov. (n.d.). salicylic acid derivatives: Topics by Science.gov. [Link]

-

Ahmad, S., Qadir, M. A., Ahmed, M., Imran, M., Yousaf, N., Asari, A., Hameed, A., & Muddassar, M. (2023). Acetylsalicylic acid-sulfa drugs conjugates as potential urease inhibitors and anti-inflammatory agents: bio-oriented drug synthesis, molecular docking, and dynamics simulation studies. Journal of Biomolecular Structure & Dynamics, 1–13. [Link]

-

Wang, C., Zhang, T., He, X., Li, Y., Wang, Y., Li, Z., ... & Zhang, Y. (2022). Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. European Journal of Medicinal Chemistry, 243, 114757. [Link]

-

Perez-Vidal, A., et al. (2025). Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications. PMC. [Link]

-

Perez-Vidal, A., et al. (2025). Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications. MDPI. [Link]

-

Jampilek, J., et al. (2012). Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. ResearchGate. [Link]

-

Riaz, T., et al. (2021). Anticancer, Cardio-Protective and Anti-Inflammatory Potential of Natural-Sources-Derived Phenolic Acids. PMC. [Link]

-

Jampilek, J., et al. (2012). Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. PubMed. [Link]

-

International Journal of Advanced Research in Science, Communication and Technology. (2025). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. [Link]

-

ResearchGate. (2025). Predicting the Anti-Inflammatory Activity of Novel 5-Phenylsulfamoyl-2(2-Nitroxy) (Acetoxy) Benzoic acid derivatives using 2D and 3D-QSAR (kNN-MFA) Analysis. [Link]

-

Kalinowska, M., et al. (2021). Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. MDPI. [Link]

-

ResearchGate. (n.d.). Structure activity relationships of compounds 5a-h for anticancer activity. [Link]

-

da Silva, P. B., et al. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. MDPI. [Link]

-

Ataman Kimya. (n.d.). 2-HYDROXYBENZOIC ACID (SALIYCLIC ACID). [Link]

- Sharma, S., et al. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences and Research, 4(9), 3344-3352.

-

Haverkate, N. A., et al. (2023). Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. MDPI. [Link]

-

Haverkate, N. A., et al. (2023). Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. PMC. [Link]

-

ResearchGate. (2025). Antioxidant and anti-inflammatory like properties of benzoic acid analogs on the oxidant response of neutrophils: structure/redox potential relationship study. [Link]

-

da Silva, P. B., et al. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. PubMed. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. Document: Synthesis and biological evaluation of salicylic acid and N-acetyl-2-carboxybenzenesulfonamide regioisomers possessing a N-difluoromethyl-1... - ChEMBL [ebi.ac.uk]

- 3. Synthesis and biological evaluation of salicylic acid and N-acetyl-2-carboxybenzenesulfonamide regioisomers possessing a N-difluoromethyl-1,2-dihydropyrid-2-one pharmacophore: dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. benchchem.com [benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

Comprehensive Toxicology and Safety Data Sheet (SDS) Guide: 5-(Benzylsulfamoyl)-2-hydroxybenzoic acid

This guide provides an in-depth technical analysis and safety framework for 5-(Benzylsulfamoyl)-2-hydroxybenzoic acid , a specialized sulfonamide derivative of salicylic acid. Given the compound's status as a research chemical/intermediate with limited public toxicological data, this document employs a Read-Across methodology, synthesizing data from structural analogs (e.g., 5-sulfamoylsalicylic acid, Furosemide) and functional group analysis (Sulfonamide, Salicylate).

Compound Identity & Chemical Architecture

5-(Benzylsulfamoyl)-2-hydroxybenzoic acid is a bifunctional molecule combining a salicylic acid core with a benzyl-substituted sulfonamide moiety at the 5-position. It is structurally analogous to diuretic intermediates and carbonic anhydrase inhibitors.

Structural Identification

-

Chemical Name: 5-(Benzylsulfamoyl)-2-hydroxybenzoic acid[1]

-

IUPAC Name: 2-hydroxy-5-[[(phenylmethyl)amino]sulfonyl]benzoic acid

-

Molecular Formula:

-

Molecular Weight: 307.32 g/mol

-

CAS Number: Not widely listed (Treat as Novel Chemical Entity/Research Grade)

-

Core Scaffold: Salicylic Acid (2-Hydroxybenzoic acid)[2]

-

Functional Groups:

-

Carboxylic Acid (

): Acidic, confers water solubility at high pH. -

Phenolic Hydroxyl (

): Weakly acidic, potential for glucuronidation. -

Sulfonamide (

): Pharmacophore often associated with diuretic activity and allergic sensitization. -

Benzyl Group (

): Increases lipophilicity (

-

Physicochemical Properties (Predicted)

| Property | Value (Estimated) | Relevance |

| Physical State | White to off-white crystalline powder | Handling/Dust hazard |

| Melting Point | 210–215 °C (Decomposes) | Thermal stability limit |

| Solubility | Low in water; Soluble in DMSO, Methanol, dilute Alkali | Formulation vehicle selection |

| pKa (Acid) | ~2.8 (COOH), ~9.8 (Phenol), ~10.5 (Sulfonamide) | Ionization state at physiological pH |

| LogP | ~2.1 | Moderate membrane permeability |

Toxicological Profile (Read-Across Analysis)

Note: Specific LD50 data for this exact structure is sparse. The following profile is derived from Structure-Activity Relationships (SAR) of 5-sulfamoylsalicylic acid (CAS 5378-41-6) and related sulfonamides.

Acute Toxicity

-

Oral: Predicted

(Rat) > 2000 mg/kg.-

Mechanism:[2] Salicylates can uncouple oxidative phosphorylation at high doses. Sulfonamides may cause crystalluria (precipitation in renal tubules) due to low solubility in acidic urine.

-

-

Inhalation: Irritating to mucous membranes. High dust concentrations may cause bronchospasm in sensitive individuals (aspirin-sensitive asthma).

-

Dermal: Low acute toxicity, but potential for irritation.

Target Organ Toxicity (Repeated Exposure)

-

Kidney (Renal Toxicity): Primary target. The sulfonamide group combined with the acidic core suggests a risk of crystalluria and interstitial nephritis, especially under acidic urine conditions.

-

Liver (Hepatotoxicity): Potential for idiosyncratic hepatotoxicity (rare, sulfonamide-linked).

-

Blood (Hematotoxicity): Sulfonamides are historically linked to blood dyscrasias (agranulocytosis, hemolytic anemia in G6PD deficiency), though this risk is lower in non-arylamine sulfonamides.

Sensitization & Immunotoxicity

-

Skin Sensitization: High Risk. The sulfonamide moiety is a known structural alert for delayed-type hypersensitivity (DTH) reactions (e.g., Stevens-Johnson Syndrome precursors).

-

Cross-Reactivity: Potential cross-reactivity with other sulfonamide diuretics (Furosemide, Thiazides) and Celecoxib.

Safety Data Sheet (SDS) Synthesis

GHS Classification (Self-Classification)

Based on SAR, the substance should be treated as Category 2 for Irritation and Category 3 for STOT-SE.

-

Signal Word: WARNING

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

H317: May cause an allergic skin reaction (Precautionary classification).

-

Precautionary Statements

-

P261: Avoid breathing dust/fume.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

Exposure Controls & PPE

-

Engineering Controls: Use only in a chemical fume hood. Ensure safety shower and eyewash station are proximal.

-

Respiratory Protection: NIOSH-approved N95 or P100 particulate respirator required if dust generation is likely.

-

Hand Protection: Nitrile rubber gloves (min thickness 0.11 mm). Breakthrough time > 480 min.

-

Eye Protection: Chemical safety goggles.

Experimental Protocols for Safety Assessment

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

To validate the toxicity profile before moving to in vivo models, use a kidney cell line (HEK293) given the renal target potential.

-

Cell Seeding: Seed HEK293 cells at

cells/well in 96-well plates. Incubate 24h at 37°C/5% -

Compound Preparation: Dissolve 5-(Benzylsulfamoyl)-2-hydroxybenzoic acid in DMSO (Stock 100 mM). Dilute in media to final concentrations (0.1, 1, 10, 100, 1000

). Ensure final DMSO < 0.5%. -

Treatment: Replace media with compound-containing media. Incubate for 24h and 48h.

-

MTT Addition: Add 10

MTT reagent (5 mg/mL) to each well. Incubate 4h. -

Solubilization: Remove media, add 100

DMSO to dissolve formazan crystals. -

Readout: Measure absorbance at 570 nm. Calculate

.-

Interpretation:

indicates high cytotoxicity;

-

Protocol: Chemical Stability & Degradation

Assess stability to prevent formation of toxic degradants (e.g., Benzylamine).

-

Acid/Base Stress: Dissolve compound in 0.1 N HCl and 0.1 N NaOH.

-

Thermal Stress: Heat at 60°C for 4 hours.

-

Analysis: Analyze via HPLC-UV (C18 column, Acetonitrile/Water gradient with 0.1% Formic Acid).

-

Success Criteria: >98% recovery of parent peak. Appearance of new peaks indicates hydrolysis of the sulfonamide bond.

-

Visualizations & Pathways

Predicted Metabolic Pathway

The following diagram illustrates the potential metabolic fate, focusing on de-benzylation and glucuronidation, which dictates clearance and toxicity.

Figure 1: Predicted metabolic pathway showing oxidative de-benzylation and Phase II glucuronidation.

Safety Decision Tree for Handling

Figure 2: Decision tree for selecting appropriate engineering controls based on physical state and quantity.

References

-

PubChem. 2-Hydroxy-5-sulfamoylbenzoic acid (Analog Data). National Library of Medicine. Available at: [Link]

-

European Chemicals Agency (ECHA). Registration Dossier: Sulfonamide derivatives. Available at: [Link][3]

-

Wishart, D.S., et al. HMDB: 5-Sulfosalicylic acid.[4] Human Metabolome Database. Available at: [Link]

-

NIST. Benzoic acid, 2-hydroxy-5-sulfo- (Mass Spectrum). NIST Chemistry WebBook.[5] Available at: [Link]

-

Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Available at: [Link]

Sources

Methodological & Application

Application Note: HPLC Method Development for 5-(Benzylsulfamoyl)-2-hydroxybenzoic Acid

Introduction & Compound Analysis

This application note details the systematic development and validation of a High-Performance Liquid Chromatography (HPLC) method for the quantitation of 5-(Benzylsulfamoyl)-2-hydroxybenzoic acid (CAS: 327093-03-8). This compound, structurally characterized by a salicylic acid core derivatized with a benzylsulfamoyl moiety at the 5-position, presents specific analytical challenges due to its amphiphilic nature and dual ionizable groups.

Physicochemical Profile

To design a robust method, we must first understand the analyte's behavior in solution.

| Property | Characteristic | Impact on Method Development |

| Core Structure | Salicylic Acid (2-Hydroxybenzoic acid) | UV active; potential for peak tailing due to metal chelation (OH/COOH proximity). |

| Functional Groups | Carboxylic Acid (-COOH) Sulfonamide (-SO₂NH-) Benzyl Group (-CH₂Ph) | Acidic pKa (~2.9): Requires low pH mobile phase for retention. Hydrophobic Tail: Benzyl group ensures retention on C18 columns. |

| Solubility | Low in acidic water; High in Methanol/ACN | Diluent must contain organic solvent to prevent precipitation. |

| UV Maxima | ~210 nm, ~270 nm, ~305 nm | 270 nm is selected for specificity (avoiding solvent cut-off noise). |

Method Development Strategy (The "Why")

Column Selection: The Hydrophobic Interaction

While a standard C18 column is sufficient, the presence of the benzyl ring and the sulfonamide group suggests that a C18 column with high carbon load and end-capping is optimal.

-

Primary Choice: C18 (L1), 4.6 x 150 mm, 5 µm. (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry).

-

Rationale: The end-capping reduces silanol interactions with the sulfonamide nitrogen, preventing peak tailing. The C18 chain interacts with the benzyl moiety to provide adequate retention (k' > 2).

Mobile Phase Chemistry: pH Control

The separation relies on Ion Suppression .

-

Mechanism: At neutral pH, the carboxylic acid is deprotonated (COO⁻), making the molecule highly polar and causing it to elute in the void volume.

-

Solution: We must buffer the mobile phase to pH 2.5 . At this pH (below the pKa of ~2.9), the carboxylic acid exists in its neutral (protonated) form, significantly increasing its interaction with the stationary phase.

-

Buffer Selection: Potassium Phosphate (20-25 mM) is preferred over Formic Acid for better peak shape symmetry, though Formic Acid (0.1%) is acceptable for LC-MS compatibility.

Experimental Protocol

Equipment & Reagents[1]

-

HPLC System: Agilent 1260 Infinity II or equivalent with DAD/PDA detector.

-

Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

-

Reagents: HPLC Grade Acetonitrile (ACN), Methanol (MeOH), Potassium Dihydrogen Phosphate (

), Orthophosphoric Acid (85%).

Mobile Phase Preparation

-

Mobile Phase A (Buffer): Dissolve 3.40 g of

in 1000 mL of Milli-Q water. Adjust pH to 2.5 ± 0.05 with dilute Orthophosphoric acid. Filter through 0.45 µm nylon membrane. -

Mobile Phase B (Organic): 100% Acetonitrile (degassed).

Chromatographic Conditions

This gradient is designed to retain the polar salicylic core initially while eluting the hydrophobic benzyl tail efficiently.

| Parameter | Setting |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temp | 30°C (Controlled) |

| Detection | UV @ 270 nm (Reference: 360 nm) |

| Run Time | 20 Minutes |

Gradient Table:

| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Event |

|---|---|---|---|

| 0.0 | 90 | 10 | Initial Hold |

| 2.0 | 90 | 10 | Start Gradient |

| 12.0 | 40 | 60 | Elution of Analyte |

| 15.0 | 40 | 60 | Wash |

| 15.1 | 90 | 10 | Re-equilibration |

| 20.0 | 90 | 10 | End Run |

Standard & Sample Preparation

-

Diluent: Water : Acetonitrile (50:50 v/v). Note: Using 100% water may cause precipitation of the analyte.

-

Stock Solution: Weigh 10 mg of 5-(Benzylsulfamoyl)-2-hydroxybenzoic acid into a 10 mL volumetric flask. Dissolve in 5 mL ACN, sonicate, and dilute to volume with water (Conc: 1000 µg/mL).

-

Working Standard: Dilute Stock to 50 µg/mL using the Diluent.

Method Validation (ICH Q2 R1 Compliant)

This method must be validated to ensure reliability. The following acceptance criteria are derived from ICH Q2(R1) guidelines.

System Suitability Testing (SST)

Inject the Working Standard (50 µg/mL) five times before sample analysis.

| Parameter | Acceptance Criteria |

| Retention Time %RSD | ≤ 2.0% |

| Peak Area %RSD | ≤ 2.0% |

| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 |

| Theoretical Plates (N) | > 5000 |

Linearity & Range

Prepare 5 concentration levels: 50%, 75%, 100%, 125%, and 150% of the target concentration (e.g., 25 to 75 µg/mL).

-

Requirement: Correlation Coefficient (

) ≥ 0.999.

Specificity (Forced Degradation)

To prove the method is stability-indicating, subject the sample to stress:

-

Acid Hydrolysis: 0.1N HCl, 60°C, 2 hours.

-

Base Hydrolysis: 0.1N NaOH, 60°C, 2 hours.

-

Oxidation: 3%

, Room Temp, 4 hours.

-

Requirement: Peak purity threshold must be met (no co-eluting degradants under the main peak).

Visualized Workflows

Method Development Decision Tree

This diagram illustrates the logic flow used to select the critical method parameters.

Figure 1: Decision matrix for selecting pH and stationary phase based on analyte pKa and structure.

Analytical Workflow

Step-by-step process from sample to result.

Figure 2: Operational workflow for the routine analysis of 5-(Benzylsulfamoyl)-2-hydroxybenzoic acid.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Peak Tailing > 1.5 | Secondary interactions with silanols (Sulfonamide NH). | Ensure column is "End-capped". Increase buffer strength to 50 mM. |

| Retention Time Drift | pH instability in Mobile Phase A. | Verify pH meter calibration. Ensure pH is exactly 2.5. |

| Split Peak | Sample solvent too strong (100% ACN). | Match sample diluent to initial mobile phase (90:10 Water:ACN) or use 50:50. |

| High Backpressure | Precipitation in column. | Ensure buffer is filtered. Wash column with 10% Methanol/90% Water before storage. |

References

-

ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1][2]

- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (General Reference for pKa-based method development).

-

Food and Drug Administration (FDA). (2021).[3] Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.

-

PubChem. (n.d.). Compound Summary for 5-(Benzylsulfamoyl)-2-hydroxybenzoic acid. (Used for structural verification).

Sources

Preparation of 5-(Benzylsulfamoyl)-2-hydroxybenzoic acid stock solutions for cell culture

Application Note: Preparation and Handling of 5-(Benzylsulfamoyl)-2-hydroxybenzoic acid Stock Solutions for Cell Culture

Introduction & Scope

This guide details the standardized protocol for preparing, storing, and utilizing 5-(Benzylsulfamoyl)-2-hydroxybenzoic acid (CAS: 327093-03-8) in in vitro cell culture assays.

This compound is a sulfonamide derivative of salicylic acid. Structurally, it combines a hydrophilic salicylate core with a hydrophobic benzylsulfamoyl moiety. In drug discovery, compounds of this class are frequently utilized as probes for organic anion transporters (e.g., OATPs) or as intermediates in the synthesis of bioactive sulfonamides.

Critical Challenge: The presence of the hydrophobic benzyl group significantly reduces water solubility compared to the parent sulfosalicylic acid. Improper solubilization leads to "micro-precipitation" upon introduction to aqueous culture media, causing artifactual cytotoxicity and inconsistent IC50 data. This protocol mitigates these risks using a DMSO-based solvation strategy with strict solvent-limit controls.[1]

Physicochemical Profile

Before handling, review the compound's properties to ensure accurate molarity calculations.

| Property | Data | Notes |

| Compound Name | 5-(Benzylsulfamoyl)-2-hydroxybenzoic acid | |

| CAS Number | 327093-03-8 | |

| Molecular Formula | C₁₄H₁₃NO₅S | |

| Molecular Weight | 307.32 g/mol | Use this value for molarity calculations. |

| Solubility (Water) | Low / pH-dependent | Soluble at pH > 8; poor solubility at neutral/acidic pH. |

| Solubility (DMSO) | High (>50 mM) | Preferred solvent for stock solutions. |

| pKa (Predicted) | ~3.0 (Carboxyl), ~10.0 (Sulfonamide) | Ionized (anionic) at physiological pH (7.4). |

| Appearance | White to off-white powder |

Protocol: Stock Solution Preparation

Objective: Create a stable 10 mM Master Stock Solution in anhydrous DMSO.

Materials Required:

-

5-(Benzylsulfamoyl)-2-hydroxybenzoic acid powder.

-

Dimethyl sulfoxide (DMSO), Cell Culture Grade (anhydrous, ≥99.9%).

-

Amber glass vials (borosilicate) with PTFE-lined caps.

-

Analytical balance (readability 0.01 mg).

Step-by-Step Procedure:

-

Environment: Perform all weighing and solvation in a fume hood to maintain sterility and safety.

-

Weighing: Weigh approximately 3.07 mg of the powder into a sterile amber glass vial.

-

Note: If the compound is electrostatically charged, use an antistatic gun or weigh by difference using a weighing boat.

-

-

Calculation: Calculate the exact volume of DMSO required to achieve 10 mM using the formula:

-

Example: For 3.10 mg:

.

-

-

Solvation: Add the calculated volume of DMSO. Vortex vigorously for 30–60 seconds.

-

Visual Check: The solution must be completely clear and colorless. If particles persist, sonicate in a water bath at 37°C for 5 minutes.

-

-

Aliquot & Storage:

-

Dispense into small aliquots (e.g., 50–100 µL) to avoid repeated freeze-thaw cycles.

-

Store at -20°C. Stable for 6 months.

-

Caution: DMSO is hygroscopic. Keep caps tightly sealed to prevent water absorption, which causes compound crystallization.

-

Protocol: Cell Treatment (The "1000x" Method)

Scientific Rationale: Directly adding high-concentration DMSO stocks to cells can cause local cytotoxicity before the drug disperses. This protocol uses an intermediate dilution step or a "1000x" dilution factor to ensure the final DMSO concentration remains ≤ 0.1% , a level tolerated by most mammalian cell lines (e.g., HEK293, HepG2).

Workflow Visualization:

Figure 1: Serial dilution workflow to minimize DMSO shock and precipitation risk.

Dosing Procedure (Example: 10 µM Final Concentration):

-

Thaw: Thaw the 10 mM Master Stock at room temperature. Vortex to ensure homogeneity.

-

Intermediate Dilution (10x Working Solution):

-

Prepare a 100 µM solution in pre-warmed culture media (e.g., DMEM + 10% FBS).

-

Mix 10 µL of 10 mM Stock + 990 µL of Media.

-

Observation: Check for turbidity.[2] The benzyl group may cause transient cloudiness. Vortex immediately. If precipitate persists, the compound concentration exceeds the solubility limit of the media; reduce the target concentration.

-

-

Final Treatment:

-

Add 10 µL of the Intermediate (100 µM) solution to 90 µL of cell culture in the well.

-

Final Concentration: 10 µM.

-

Final DMSO: 0.1% (Safe).

-

Critical Control Points & Troubleshooting

| Issue | Cause | Solution |

| Precipitation in Media | Hydrophobic benzyl group crashing out in aqueous buffer. | 1. Warm media to 37°C before adding drug.2. Use the "Intermediate Dilution" step (do not add 100% DMSO stock directly to cells).3. Lower the working concentration. |

| Cytotoxicity in Controls | DMSO concentration > 0.5%.[2] | Ensure final DMSO is ≤ 0.1%.[1][3][4][5] Always run a "Vehicle Control" (Media + 0.1% DMSO) alongside treated wells. |

| Compound Degradation | Hydrolysis of sulfonamide bond. | Avoid storing stocks in aqueous buffers. Store only in anhydrous DMSO at -20°C. |

| Color Change | Oxidation of phenol group. | Protect from light using amber vials.[1] Discard if stock turns dark brown/black. |

References

-

ThoreauChem. Product Data: 5-(benzylsulfamoyl)-2-hydroxybenzoic acid (CAS 327093-03-8).[6] Retrieved from [Link]

-

NIST Chemistry WebBook. Benzoic acid, 2-hydroxy-5-sulfo- (Analogous Structure Data). National Institute of Standards and Technology. Retrieved from [Link]

-

LifeTein. DMSO Usage in Cell Culture: Cytotoxicity Limits and Protocols. Retrieved from [Link]

-

Solvo Biotechnology. OATP2B1 Transporter Assays and Inhibitor Profiles. Retrieved from [Link]

Sources

- 1. emulatebio.com [emulatebio.com]

- 2. lifetein.com [lifetein.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]

- 6. 5-(benzylsulfamoyl)-2-hydroxybenzoic acid-327093-03-8 - Thoreauchem [thoreauchem.com]

Application Note: Purification Strategies for 5-(Benzylsulfamoyl)-2-hydroxybenzoic Acid

Abstract & Chemical Context

5-(Benzylsulfamoyl)-2-hydroxybenzoic acid represents a critical scaffold in medicinal chemistry, often serving as an intermediate for diuretics, metallo-

Achieving pharmaceutical-grade purity (>99.5%) for this compound is challenging due to its amphiphilic nature.[1] Common impurities include the hydrolytic degradation product (5-sulfosalicylic acid), unreacted benzylamine, and decarboxylated by-products.[1] This guide details a dual-stage purification protocol: a chemically driven Acid-Base Swing for bulk impurity removal, followed by a thermodynamically controlled Solvent/Anti-Solvent Recrystallization for polymorph and crystal habit control.[1]

Physicochemical Profile[2][3][4][5][6][7][8][9]

-

Target Molecule: 5-(Benzylsulfamoyl)-2-hydroxybenzoic acid[1]

-

Acidic Moieties: Carboxylic acid (

), Phenolic hydroxyl ( -

Solubility Characteristics:

-

High Solubility: Acetone, Ethanol, Methanol, aqueous NaOH/Na

CO -

Low Solubility: Water (acidic/neutral), Toluene, Hexanes.[1]

-

Protocol A: Acid-Base Chemical Purification (Crude Cleanup)

Objective: To utilize the specific

Mechanistic Logic

The target molecule is a distinct acid. By converting it to its water-soluble dianion (carboxylate/sulfonamidate) using a base, we can filter out non-acidic organic impurities.[1] Subsequent acidification precipitates the target while leaving basic impurities (like benzylamine) in solution as soluble hydrochloride salts.

Step-by-Step Procedure

-

Dissolution: Suspend the crude solid (10 g) in 5% aqueous Sodium Bicarbonate (NaHCO

) (100 mL).-

Note: Use Bicarbonate rather than Hydroxide to avoid potential hydrolysis of the sulfonamide bond or oxidation of the phenol. The pH should be

.

-

-

Filtration (Clarification): Stir for 20 minutes. Filter the solution through a Celite pad to remove insoluble tars or unreacted sulfonyl chloride precursors (which are often insoluble neutrals before they hydrolyze).

-

Precipitation: Slowly add 6N Hydrochloric Acid (HCl) dropwise to the filtrate while stirring vigorously.

-

Target pH: Adjust to pH 1–2.[1]

-

Observation: The solution will froth (CO

release) and a thick white precipitate will form.

-

-

Digestion: Heat the suspension to 50°C for 15 minutes, then allow it to cool to room temperature. This "Ostwald ripening" step prevents the occlusion of mother liquor within the crystal lattice.

-

Isolation: Filter the solid under vacuum. Wash the cake with 0.1N HCl (2 x 20 mL) followed by cold water (1 x 20 mL).

-

Why Acid Wash? Ensures benzylamine remains protonated (

) and washes through the filter.[1]

-

Visualization: Acid-Base Logic Flow

Figure 1: Chemical purification workflow leveraging pKa differentials to segregate basic and neutral impurities from the acidic target.

Protocol B: Ethanol-Water Recrystallization (Polishing)

Objective: To remove trace isomers and hydrolytic impurities (5-sulfosalicylic acid) while establishing a defined crystal habit.[1]

Mechanistic Logic

Ethanol is a "good" solvent for the sulfonamide tail, while water acts as an anti-solvent. However, 5-sulfosalicylic acid (a common impurity) is highly water-soluble due to its sulfonic acid group.[1] By carefully controlling the water ratio, we keep the highly polar impurity in the supernatant while crystallizing the target.

Step-by-Step Procedure

-

Saturation: Place the acid-washed solid (from Protocol A) in a round-bottom flask. Add 95% Ethanol (approx. 5 mL per gram of solid).[1]

-

Reflux: Heat the mixture to boiling (reflux,

C). If the solid does not completely dissolve, add ethanol in 1 mL increments until a clear solution is obtained.-

Critical Check: If the solution is dark, add Activated Carbon (0.5 wt%), reflux for 5 mins, and filter hot.

-

-

Anti-Solvent Addition: Remove from heat source but keep the solution hot (

C). Add warm Water (50-60°C) dropwise.-

Endpoint: Stop adding water immediately when a faint, persistent turbidity (cloudiness) appears.[1]

-

Re-dissolution: Add a few drops of ethanol to clear the turbidity.

-

-

Controlled Cooling:

-

Filtration & Drying: Filter the crystals. Wash with a cold 1:1 Ethanol:Water mixture.[1] Dry in a vacuum oven at 50°C for 12 hours.

Data Summary: Solvent Selection Matrix

| Solvent System | Solubility (Hot) | Solubility (Cold) | Impurity Rejection | Suitability |

| Ethanol / Water | High | Low | Excellent (rejects polar acids) | Primary Choice |

| Methanol / Water | Very High | Moderate | Good | Secondary Choice |

| Ethyl Acetate / Hexane | Moderate | Low | Moderate (rejects non-polars) | Use if lipophilic impurities persist |

| Acetone | Very High | High | Poor | Not Recommended (Yield loss) |

Process Analytical Technology (PAT) & Troubleshooting

Monitoring Purity

-

HPLC: Use a C18 column with a gradient of Water (0.1% Formic Acid) and Acetonitrile.[1] The benzylsulfonamide group provides a distinct UV chromophore at 254 nm.

-